molecular formula C15H23Cl3N4S B14711384 Piperazine, 1-(2-(4-methyl-5-thiazolyl)ethyl)-4-(2-pyridinyl)-, trihydrochloride CAS No. 23433-27-4

Piperazine, 1-(2-(4-methyl-5-thiazolyl)ethyl)-4-(2-pyridinyl)-, trihydrochloride

Cat. No.: B14711384
CAS No.: 23433-27-4
M. Wt: 397.8 g/mol
InChI Key: VNBKXJSBICVGEY-UHFFFAOYSA-N
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Description

Piperazine, 1-(2-(4-methyl-5-thiazolyl)ethyl)-4-(2-pyridinyl)-, trihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituents under controlled conditions. For this specific compound, the synthesis might involve:

    Starting Materials: Piperazine, 4-methyl-5-thiazolyl ethyl bromide, and 2-pyridinyl chloride.

    Reaction Conditions: The reactions are usually carried out in an organic solvent such as ethanol or acetonitrile, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.

    Purification: The product is typically purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions would be optimized for temperature, pressure, and solvent use to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Piperazine derivatives can undergo various chemical reactions, including:

    Oxidation: Oxidation reactions can modify the functional groups attached to the piperazine ring.

    Reduction: Reduction reactions can be used to reduce double bonds or other reducible groups in the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include alkyl halides for nucleophilic substitution and various electrophiles for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions might introduce new alkyl or aryl groups.

Scientific Research Applications

Piperazine derivatives have a wide range of applications in scientific research:

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Studied for their potential as enzyme inhibitors or receptor ligands.

    Medicine: Investigated for their therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.

    Industry: Used in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of piperazine derivatives typically involves interaction with specific molecular targets such as enzymes, receptors, or ion channels. The exact mechanism depends on the structure of the compound and its specific substituents. For example, some piperazine derivatives act as serotonin receptor antagonists, while others may inhibit specific enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: The parent compound, used as an anthelmintic agent.

    1-(2-Pyridinyl)piperazine: Known for its use in medicinal chemistry as a building block for various drugs.

    4-Methylpiperazine: Another derivative with potential therapeutic applications.

Uniqueness

The uniqueness of Piperazine, 1-(2-(4-methyl-5-thiazolyl)ethyl)-4-(2-pyridinyl)-, trihydrochloride lies in its specific substituents, which may confer unique biological activity or chemical reactivity compared to other piperazine derivatives.

Properties

CAS No.

23433-27-4

Molecular Formula

C15H23Cl3N4S

Molecular Weight

397.8 g/mol

IUPAC Name

4-methyl-5-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,3-thiazole;trihydrochloride

InChI

InChI=1S/C15H20N4S.3ClH/c1-13-14(20-12-17-13)5-7-18-8-10-19(11-9-18)15-4-2-3-6-16-15;;;/h2-4,6,12H,5,7-11H2,1H3;3*1H

InChI Key

VNBKXJSBICVGEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)CCN2CCN(CC2)C3=CC=CC=N3.Cl.Cl.Cl

Origin of Product

United States

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